3-Perfluorohexyl-5-phenylpyrazole

Übersicht

Beschreibung

3-Perfluorohexyl-5-phenylpyrazole is a compound that has attracted considerable attention due to its unique physical and chemical properties. It has a molecular formula of C15H7F13N2 and a molecular weight of 462.21 g/mol .

Molecular Structure Analysis

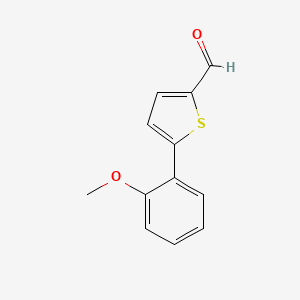

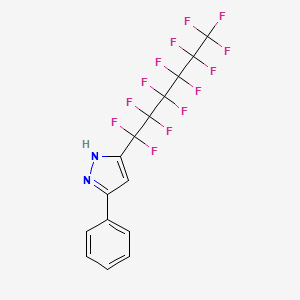

The molecular structure of 3-Perfluorohexyl-5-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The structure also includes a perfluorohexyl group, which consists of six perfluorinated carbon atoms.Chemical Reactions Analysis

In terms of chemical reactions, one study discusses the Rose Bengal-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds employing perfluorohexyl iodide as a source of perfluorohexyl radicals .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Perfluorohexyl-5-phenylpyrazole, focusing on six unique fields:

Medicinal Chemistry

3-Perfluorohexyl-5-phenylpyrazole: has shown promise in medicinal chemistry due to its potential as a pharmacophore. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties . The unique structure of 3-Perfluorohexyl-5-phenylpyrazole may enhance its interaction with biological targets, making it a candidate for drug development.

Agrochemistry

In agrochemistry, 3-Perfluorohexyl-5-phenylpyrazole can be utilized as a herbicidal agent. Pyrazole derivatives have been studied for their herbicidal activities, showing effectiveness against various weed species . The compound’s stability and bioactivity make it suitable for developing new agrochemical products to improve crop protection.

Material Science

3-Perfluorohexyl-5-phenylpyrazole: can be applied in material science, particularly in the development of advanced materials with unique properties. The fluorinated alkyl chain provides hydrophobic characteristics, which can be useful in creating water-repellent coatings and surfaces . Additionally, its thermal stability makes it a candidate for high-performance materials.

Coordination Chemistry

In coordination chemistry, 3-Perfluorohexyl-5-phenylpyrazole can act as a ligand to form metal complexes. These complexes can exhibit interesting catalytic properties and have potential applications in catalysis and industrial processes . The pyrazole ring’s nitrogen atoms can coordinate with metal ions, facilitating the formation of stable complexes.

Safety and Hazards

The safety data sheet for a similar compound, 1-Acetyl-3-perfluorohexyl-5-phenylpyrazole, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-Perfluorohexyl-5-phenylpyrazole is a member of the phenylpyrazole class of insecticides . The primary targets of these compounds are the glutamate-activated chloride channels in insects .

Mode of Action

Phenylpyrazole insecticides, including 3-Perfluorohexyl-5-phenylpyrazole, function by blocking glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Biochemical Pathways

It is known that the blocking of glutamate-activated chloride channels disrupts the normal functioning of the insect’s nervous system .

Result of Action

The primary result of the action of 3-Perfluorohexyl-5-phenylpyrazole is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . It should be noted that these compounds also have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .

Action Environment

It is known that the structure and reactivity of pyrazoles can be influenced by environmental factors

Eigenschaften

IUPAC Name |

3-phenyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F13N2/c16-10(17,9-6-8(29-30-9)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-6H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRZBDGGQYZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F13N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893403 | |

| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Perfluorohexyl-5-phenylpyrazole | |

CAS RN |

510768-12-4 | |

| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

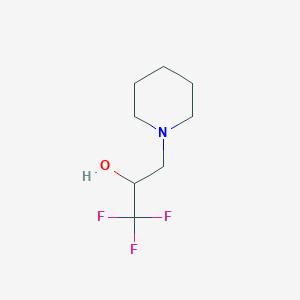

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)